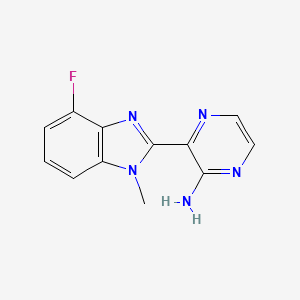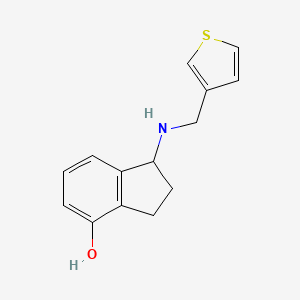
2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde, also known as FTC, is a heterocyclic compound that has been widely studied for its potential applications in various scientific fields. FTC is a yellow crystalline powder with a molecular formula of C8H5NO2S and a molecular weight of 183.2 g/mol.
Aplicaciones Científicas De Investigación
2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its potential use as a drug candidate for the treatment of cancer, diabetes, and other diseases. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound has been employed as a fluorescent probe for the detection of various analytes.
Mecanismo De Acción
The mechanism of action of 2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, as well as the activity of various kinases involved in cancer cell proliferation. This compound has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antiproliferative activities. This compound has been shown to scavenge free radicals and protect against oxidative stress-induced damage. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde is its ease of synthesis and availability. This compound can be synthesized with high yields using relatively simple procedures. In addition, this compound exhibits high stability and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy in certain applications.
Direcciones Futuras
There are numerous future directions for the study of 2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde. One potential direction is the development of more efficient and scalable synthesis methods for this compound and its derivatives. Another direction is the investigation of the structure-activity relationships of this compound and its analogs to identify more potent and selective compounds for various applications. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound in vivo could provide valuable insights into its potential use as a therapeutic agent. Finally, the exploration of novel applications of this compound in areas such as catalysis, optoelectronics, and sensing could lead to the development of new materials and technologies with unique properties.
Métodos De Síntesis
2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde can be synthesized through a multistep process involving the reaction of furan-3-carboxaldehyde with thiosemicarbazide in the presence of a catalyst. The resulting intermediate is then oxidized with hydrogen peroxide to yield this compound. The synthesis of this compound is relatively simple and can be achieved with high yields.
Propiedades
IUPAC Name |
2-(furan-3-yl)-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-4-7-3-9-8(12-7)6-1-2-11-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDRHECHSLIUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC=C(S2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-methylbenzimidazol-2-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]ethanamine](/img/structure/B7569792.png)
![[1-(Oxolan-2-ylmethylsulfonyl)pyrrolidin-3-yl]methanol](/img/structure/B7569805.png)




![3-[(3,5-Dichlorobenzoyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7569844.png)

![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7569858.png)

![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569881.png)

![N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7569890.png)
